molecular formula C17H26S2 B1427487 3-Undecylthieno[3,2-b]thiophene CAS No. 950223-97-9

3-Undecylthieno[3,2-b]thiophene

Cat. No.: B1427487
CAS No.: 950223-97-9
M. Wt: 294.5 g/mol
InChI Key: BVCVLQZKDYRAHL-UHFFFAOYSA-N
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Description

3-Undecylthieno[3,2-b]thiophene is a fused benzothiadiazole compound, known for its applications in organic electronics and optoelectronics. It is a member of the thienothiophene family, which consists of bicyclic, electron-rich heterocycles. These compounds are notable for their stability and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 3-Undecylthieno[3,2-b]thiophene typically involves a multi-step process. One common method includes the preparation of a mono ketone intermediate, such as 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene. This intermediate then undergoes a ring formation reaction to yield the final product . The process has been optimized to reduce the number of steps and improve yields, making it more efficient for industrial production .

Chemical Reactions Analysis

3-Undecylthieno[3,2-b]thiophene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields thiol derivatives .

Scientific Research Applications

3-Undecylthieno[3,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Undecylthieno[3,2-b]thiophene involves its interaction with molecular targets through its electron-rich thiophene rings. These interactions facilitate electron transfer processes, which are crucial for its function in electronic devices. The presence of two sulfur atoms in the fused thiophene units enhances its electron-donating ability, making it an effective component in semiconductors .

Comparison with Similar Compounds

3-Undecylthieno[3,2-b]thiophene can be compared with other thienothiophene derivatives, such as:

  • Thieno[2,3-b]thiophene
  • Thieno[3,4-b]thiophene
  • Thieno[3,4-c]thiophene

Among these, this compound is unique due to its specific structural configuration, which provides continuous conjugation through the fused thiophene units. This structural feature enhances its stability and electronic properties, making it more suitable for applications in organic electronics .

Properties

IUPAC Name

6-undecylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26S2/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCVLQZKDYRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CSC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 2
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 3
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 4
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 5
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 6
3-Undecylthieno[3,2-b]thiophene

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